BenchChemオンラインストアへようこそ!

3-Hydroxybenzohydrazide

Toxicology Drug metabolism Positional isomer pharmacology

3-Hydroxybenzohydrazide (m-hydroxybenzohydrazide, 3-hydroxybenzoic hydrazide) is a positional isomer of the hydroxybenzohydrazide family with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol. The hydroxyl group occupies the meta position relative to the hydrazide moiety, a structural feature that fundamentally distinguishes it from its ortho- (2-hydroxybenzohydrazide) and para- (4-hydroxybenzohydrazide) counterparts.

Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
CAS No. 5818-06-4
Cat. No. B1677109
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxybenzohydrazide
CAS5818-06-4
Synonymsm-Hydroxybenzohydrazide
Molecular FormulaC7H8N2O2
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)O)C(=O)NN
InChIInChI=1S/C7H8N2O2/c8-9-7(11)5-2-1-3-6(10)4-5/h1-4,10H,8H2,(H,9,11)
InChIKeyOACGSLLKFCMXSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxybenzohydrazide (CAS 5818-06-4): A Meta-Substituted Benzohydrazide Building Block for Heterocyclic Synthesis and Bioactive Derivative Development


3-Hydroxybenzohydrazide (m-hydroxybenzohydrazide, 3-hydroxybenzoic hydrazide) is a positional isomer of the hydroxybenzohydrazide family with the molecular formula C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol . The hydroxyl group occupies the meta position relative to the hydrazide moiety, a structural feature that fundamentally distinguishes it from its ortho- (2-hydroxybenzohydrazide) and para- (4-hydroxybenzohydrazide) counterparts . Commercially available at >98% purity by HPLC with a melting point of 157–161 °C , this compound serves as a versatile intermediate for synthesizing biologically active heterocycles including 1,3,4-oxadiazoles [1], Schiff base ligands for metal complexes [2], and coumarin–hydroxybenzohydrazide hybrids with potent antioxidant activity [3].

Why 3-Hydroxybenzohydrazide Cannot Be Simply Replaced by 2- or 4-Hydroxybenzohydrazide in Research and Industrial Applications


The position of the hydroxyl substituent on the benzohydrazide scaffold is not a trivial structural variation—it dictates the compound's metabolic fate, toxicity profile, enzyme inhibition mechanism, and synthetic utility. In vivo, m-hydroxybenzohydrazide (3-OH) exhibits intermediate toxicity between the lethal benzohydrazide (>100 mg/kg oral in rabbit) and the relatively non-toxic p-hydroxybenzohydrazide, and is metabolized via a mixed pathway of direct conjugation plus partial hydrolysis to m-hydroxybenzoic acid [1]. In enzyme inhibition, transferring the hydroxyl from the para to the meta position in hydrazide-hydrazone derivatives switches laccase inhibition from competitive to non-competitive with a Ki of 32.0 µM [2]. Furthermore, 3-hydroxybenzohydrazide is specifically required as the starting reagent for synthesizing brevenal analogs—a marine polyether antagonist of brevetoxins with therapeutic potential in cystic fibrosis [3]—an application for which 2- and 4-hydroxy isomers are not documented substitutes. These positional-isomer-dependent properties mean that substituting one hydroxybenzohydrazide for another without verifying the specific positional requirement will compromise experimental reproducibility, alter pharmacokinetic parameters, or fail to produce the intended derivative scaffold.

Quantitative Differentiation Evidence: 3-Hydroxybenzohydrazide vs. Closest Analogs


In Vivo Toxicity and Metabolic Fate: 3-Hydroxybenzohydrazide (meta) vs. Benzohydrazide and 4-Hydroxybenzohydrazide (para) in Rabbit

In a classical detoxication study, benzohydrazide and its p-chloro and p-methyl derivatives were lethal to rabbits at oral doses of just over 100 mg/kg, and were metabolized to the corresponding hippuric acids. In contrast, p-hydroxybenzohydrazide was relatively non-toxic and metabolized entirely by direct conjugation with glucuronic and sulfuric acids. m-Hydroxybenzohydrazide (3-hydroxybenzohydrazide) was intermediate in toxicity between benzohydrazide and p-hydroxybenzohydrazide, and exhibited a mixed metabolic fate: predominantly direct conjugation but also partial hydrolysis to m-hydroxybenzoic acid [1]. This intermediate toxicity-metabolism phenotype is unique to the meta isomer and has direct implications for in vivo study design.

Toxicology Drug metabolism Positional isomer pharmacology

Laccase Inhibition Mechanism: meta-OH in Hydrazide Fragment Switches Inhibition from Competitive to Non-Competitive with Ki = 32.0 µM

In a systematic SAR study of hydrazide-hydrazones as laccase inhibitors, seven 4-hydroxybenzhydrazide (4-HBAH) derivatives exhibited competitive inhibition with Ki values ranging from 24 to 674 µM. However, when the hydroxy group was transferred to the meta position in the hydrazide decoy fragment—yielding compound 3g, N'-(3-phenyl-2-hydroxybenzylidene)-3-hydroxybenzohydrazide—the mechanism of inhibition changed to non-competitive with Ki = 32.0 µM [1]. The authors explicitly noted that this mechanistic switch was 'in line with our expectations' based on the altered binding mode of the meta-hydroxy isomer. This demonstrates that the positional isomerism of the hydroxyl group on the benzohydrazide core directly controls the mode of enzyme–inhibitor interaction.

Enzyme inhibition Laccase Agrochemical discovery Hydrazide-hydrazone SAR

Brevenal Analog Synthesis: 3-Hydroxybenzohydrazide as an Essential Starting Material for Marine Polyether Antagonist Development

Brevenal is a ladder-frame polyether produced by the dinoflagellate Karenia brevis that antagonizes brevetoxin neurotoxicity and has shown therapeutic potential in an asthmatic sheep model for cystic fibrosis. Structure-activity relationship studies of brevenal hydrazide derivatives specifically utilize 3-hydroxybenzohydrazide as the starting reagent for preparing hydrazide intermediates required for synthesizing brevenal analogs [1]. In these SAR studies, modification of the aldehyde moiety coupled to 3-hydroxybenzohydrazide produced a library of aliphatic, aromatic, and heteroaromatic hydrazide derivatives tested in in vitro synaptosome binding assays for brevetoxin/brevenal displacement; only small modifications were tolerated, with larger moieties causing loss of receptor affinity and bronchoconstriction in the sheep inhalation model [1]. Neither 2-hydroxybenzohydrazide nor 4-hydroxybenzohydrazide have been reported as substitutes in this pharmacologically specific synthetic pathway.

Marine natural products Brevenal analogs Cystic fibrosis Brevetoxin antagonism

Antioxidant Activity of Coumarin–3-Hydroxybenzohydrazide Hybrids vs. Parent 2-Hydroxybenzohydrazide: DPPH and ABTS Radical Scavenging

Coumarin–hydroxybenzohydrazide derivatives synthesized via green chemistry (vinegar/ethanol) from 3-acetyl-4-hydroxy-coumarin acetate and trihydroxybenzoyl hydrazides (derived from 3-hydroxybenzohydrazide scaffold) exhibited exceptional radical scavenging potency: C-HB1 showed DPPH IC₅₀ = 6.4 µM and ABTS IC₅₀ = 4.5 µM; C-HB2 showed DPPH IC₅₀ = 2.5 µM and ABTS IC₅₀ = 2.0 µM, comparable to gallic acid, NDGA, and trolox [1]. For context, the parent 2-hydroxybenzohydrazide (HBH, ortho isomer) tested in independent studies showed DPPH IC₅₀ = 26.74 µg/mL (~176 µM) and ABTS IC₅₀ = 33.81 µg/mL (~222 µM) [2]. While the coumarin hybrids are downstream derivatives rather than the parent 3-hydroxybenzohydrazide, the scaffold's ability to generate hybrids with low-micromolar IC₅₀ values demonstrates the synthetic versatility and pharmacological potential of the meta-hydroxy substitution pattern.

Antioxidant Coumarin hybrids Radical scavenging DPPH assay ABTS assay

Crystal Structure Conformation: Dihedral Angle Between Hydrazide Group and Benzene Ring in 3-Hydroxybenzohydrazide vs. 4-Hydroxybenzohydrazide

Single-crystal X-ray diffraction reveals that 3-hydroxybenzohydrazide adopts a dihedral angle of 25.36(3)° between the planar hydrazide group and the benzene ring at 294 K, with the crystal structure stabilized by intermolecular O—H···N and N—H···O hydrogen bonds linking molecules into a three-dimensional network [1]. The para isomer, 4-hydroxybenzohydrazide, crystallizes with a similar but measurably distinct dihedral angle of 25.75(6)° between the benzene ring and hydrazide plane [2]. The meta-OH position, unlike para-OH, places the hydrogen-bond donor/acceptor at a geometry that influences both intramolecular electronic distribution and intermolecular packing motifs. These structural differences affect melting point, solubility, and the coordination geometry when the compound serves as a ligand for metal complexes, as demonstrated by the successful formation of a Cu₂–Gd₂ heterotetranuclear complex using a 2-hydroxybenzohydrazide-derived Schiff base ligand [3].

X-ray crystallography Conformational analysis Hydrogen bonding Solid-state structure

Optimal Application Scenarios for 3-Hydroxybenzohydrazide Based on Quantitative Differentiation Evidence


Brevenal Analog Synthesis for Cystic Fibrosis and Brevetoxin Antidote Research

3-Hydroxybenzohydrazide is specifically required as the hydrazide starting material for preparing brevenal analogs—a class of marine polyether antagonists showing tracheal mucosal velocity enhancement in asthmatic sheep models. Only small aldehyde modifications to the 3-hydroxybenzohydrazide core are tolerated while retaining receptor affinity; larger substitutions cause loss of binding and bronchoconstriction [1][2]. Research groups pursuing brevenal-based CF therapeutics must source the meta-hydroxy isomer, as 2- and 4-hydroxybenzohydrazide have no validated role in this pharmacophore.

Non-Competitive Laccase Inhibitor Development for Agrochemical Applications

The meta-OH position in 3-hydroxybenzohydrazide-derived hydrazide-hydrazones produces non-competitive inhibition of laccase (Ki = 32.0 µM), a mechanism that cannot be overcome by elevated substrate concentrations—a critical advantage over competitive 4-hydroxybenzohydrazide derivatives (Ki = 24–674 µM) [1]. This makes 3-hydroxybenzohydrazide the preferred scaffold for designing fungicidal agents targeting laccase-producing phytopathogenic fungi such as Botrytis cinerea, where durable enzyme suppression under varying substrate conditions is essential for crop protection.

In Vivo Pharmacological Studies Requiring Intermediate Metabolic Stability with Partial Hydrolytic Clearance

When a benzohydrazide scaffold with intermediate in vivo toxicity and mixed metabolic clearance (conjugation + partial hydrolysis to the free hydroxybenzoic acid) is desired, 3-hydroxybenzohydrazide uniquely fulfills these criteria. Benzohydrazide is lethal at >100 mg/kg (rabbit, oral), while 4-hydroxybenzohydrazide is relatively non-toxic but metabolized exclusively by conjugation [1]. The meta isomer's intermediate phenotype makes it the rational choice for ADME/Tox studies requiring a compound that avoids both acute hydrazine-release toxicity and excessively rapid conjugation-only clearance.

Green Synthesis of Coumarin–Hydroxybenzohydrazide Hybrids as Low-Micromolar Antioxidant Leads

Using vinegar and ethanol as green solvents, 3-hydroxybenzohydrazide-derived trihydroxybenzoyl hydrazides condense with 3-acetyl-4-hydroxy-coumarin acetate to yield hybrids (C-HB1 and C-HB2) with DPPH IC₅₀ values of 2.5–6.4 µM and ABTS IC₅₀ values of 2.0–4.5 µM—potency comparable to gallic acid and trolox [1]. These compounds also demonstrate pro-oxidative anticancer activity in HCT-116 colorectal cancer cells via ROS modulation, with ADMET profiles similar to vitamin C. This establishes 3-hydroxybenzohydrazide as an entry point for sustainable synthesis of dual antioxidant/pro-oxidant anticancer agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Hydroxybenzohydrazide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.